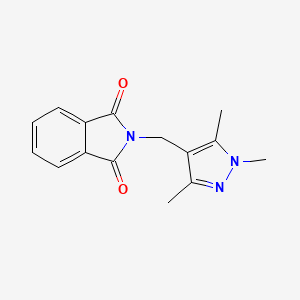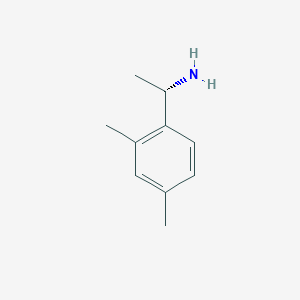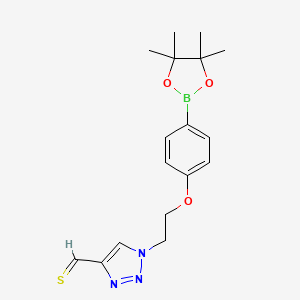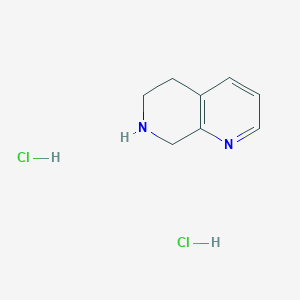
Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate
Vue d'ensemble
Description
Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate, or MDPP, is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid with a molecular weight of 211.27 g/mol and a melting point of 176°C. MDPP is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a starting material for the production of other compounds. It is also used in scientific research applications such as drug discovery, drug delivery, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Anticancer Agents
This compound is utilized in the synthesis of anticancer agents, particularly as an inhibitor of the mitotic kinesin Eg5. The inhibition of Eg5, a motor protein essential for cell division, is a promising strategy for cancer therapy .
Biological Activity Studies
Researchers have synthesized derivatives of this compound to study their neurotoxic potentials. These studies are crucial for understanding the effects of new compounds on biological systems, such as their impact on enzyme activity and oxidative stress levels in the brain .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis. It’s used to create various structurally complex molecules, which can have diverse applications ranging from material science to pharmaceuticals .
Development of Antidiabetic Agents
Methyl 3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)propanoate has been identified as a useful synthetic intermediate in the preparation of G protein-coupled receptor 40 agonists. These agonists are potential antidiabetic agents, offering a new avenue for diabetes treatment .
Enzymatic Coupling of Saccharides to Proteins
The compound may be used in the enzymatic coupling of saccharides to proteins. This process is significant in the field of bioconjugate chemistry, which has applications in drug delivery and biomarker research .
Synthesis of Heterocyclic Compounds
It is involved in the synthesis of related four-membered to seven-membered heterocycles. Many of these heterocycles exhibit unique biological activities, making them of interest in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(4-5-9(13)15-3)7(2)12-10(14)11-6/h4-5H2,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQKIPOYMHPESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)









![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)
![Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate](/img/structure/B1455040.png)